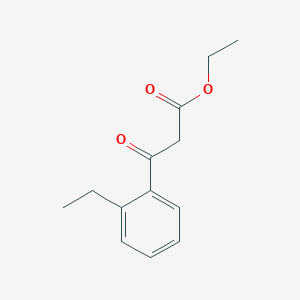
Ethyl (2-ethylbenzoyl)acetate
説明
Ethyl (2-ethylbenzoyl)acetate is a type of ester, which is a class of organic compounds made by replacing the hydrogen of an acid by an alkyl or other organic group . Many esters have distinctive fruit-like odors, and they are commonly used in food flavorings and fragrances .
Molecular Structure Analysis
The molecular structure of an ester involves a carbonyl group (C=O) adjacent to an ether group (R-O-R’). In the case of this compound, it would have a benzene ring as part of its structure .作用機序
Target of Action
Similar compounds, such as esters, are known to interact with various enzymes and receptors in the body .
Mode of Action
Esters, in general, are known to undergo hydrolysis in the presence of esterases, a type of enzyme found throughout the body . This reaction breaks down the ester into its constituent alcohol and carboxylic acid, which can then interact with various biochemical pathways.
Biochemical Pathways
For instance, they are involved in the formation of acetyl-CoA, a key molecule in many biochemical pathways, including the TCA cycle and fatty acid synthesis .
Pharmacokinetics
They are typically metabolized by esterases and other enzymes, and the resulting metabolites are excreted via the kidneys .
Result of Action
The hydrolysis of esters can result in the release of alcohols and carboxylic acids, which can have various effects depending on their specific structures and the cells they interact with .
Action Environment
The action of Ethyl (2-ethylbenzoyl)acetate, like that of many other compounds, can be influenced by various environmental factors. These can include pH, temperature, and the presence of other substances that can interact with the compound. For instance, the presence of esterases can accelerate the hydrolysis of esters .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Ethyl (2-ethylbenzoyl)acetate plays a significant role in biochemical reactions, particularly in the context of esterification and condensation reactions. It interacts with enzymes such as esterases and lipases, which catalyze the hydrolysis of ester bonds. These interactions are crucial for the breakdown and synthesis of various biomolecules. Additionally, this compound can participate in Claisen condensation reactions, forming new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with specific receptors on the cell surface, leading to changes in gene expression and cellular metabolism. For instance, it may modulate the activity of transcription factors, thereby altering the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by influencing the activity of metabolic enzymes, leading to changes in the production and utilization of energy within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific context of the reaction. For example, it may inhibit the activity of certain esterases by binding to their active sites, preventing the hydrolysis of ester bonds. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of its corresponding acid and alcohol. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models. These effects include prolonged changes in gene expression and metabolic activity, which can persist even after the compound has been degraded .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal impact on physiological processes, while at higher doses, it can induce significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable response. At very high doses, the compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to ester hydrolysis and condensation reactions. It interacts with enzymes such as esterases and lipases, which catalyze its breakdown into its constituent acid and alcohol. These metabolic pathways are essential for the utilization and elimination of the compound within the body. Additionally, this compound can influence metabolic flux by altering the activity of key enzymes involved in energy production and utilization .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach different cellular compartments. Transporters and binding proteins may also facilitate its movement within the cell, ensuring its proper localization and accumulation. The distribution of this compound can affect its activity and function, as it needs to be present in specific cellular regions to interact with its target biomolecules .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence energy production and metabolic processes. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .
特性
IUPAC Name |
ethyl 3-(2-ethylphenyl)-3-oxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-3-10-7-5-6-8-11(10)12(14)9-13(15)16-4-2/h5-8H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDXYPXRNDAGFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)CC(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





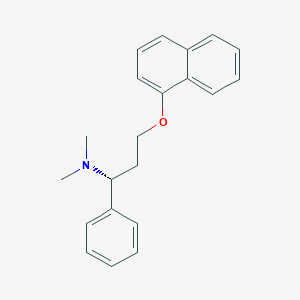

![2-propanesulfinamide,N-[1-(2-fluoro-5-bromophenyl)ethylidene]-2-methyl,[S(R)]-](/img/structure/B3089471.png)


![Imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B3089497.png)
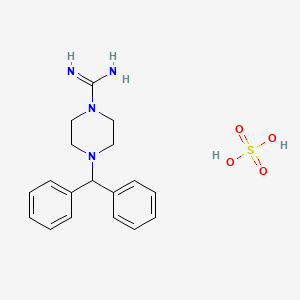
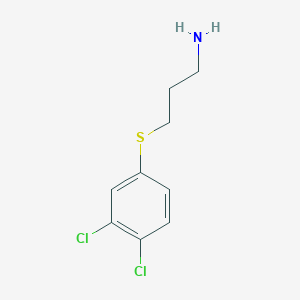
![ethyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B3089521.png)
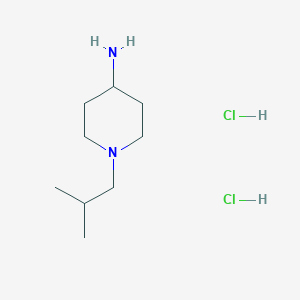
![3-Methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3089536.png)
